molecular formula C10H14O2 B12923692 4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan CAS No. 61401-35-2

4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan

Katalognummer: B12923692
CAS-Nummer: 61401-35-2
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: SXVVXYJRWNFCMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan is a complex organic compound belonging to the class of cyclopenta[b]furans. This compound is characterized by its unique structure, which includes an ethynyl group and a methoxy group attached to a hexahydro-2H-cyclopenta[b]furan ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[b]furan Ring: The initial step involves the formation of the cyclopenta[b]furan ring through a cyclization reaction. This can be achieved using a Diels-Alder reaction between a diene and a dienophile, followed by subsequent functional group modifications.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopenta[b]furan ring is replaced by a methoxy group using a methoxide ion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), halides, amines

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines

Wissenschaftliche Forschungsanwendungen

4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan is unique due to the presence of both the ethynyl and methoxy groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Eigenschaften

61401-35-2

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

4-ethynyl-2-methoxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan

InChI

InChI=1S/C10H14O2/c1-3-7-4-5-9-8(7)6-10(11-2)12-9/h1,7-10H,4-6H2,2H3

InChI-Schlüssel

SXVVXYJRWNFCMB-UHFFFAOYSA-N

Kanonische SMILES

COC1CC2C(CCC2O1)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.